3-Amino-2-cyclobutoxybenzamide
Description
3-Amino-2-cyclobutoxybenzamide is an organic compound with a unique structure that combines an amino group, a cyclobutoxy group, and a benzamide moiety
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-2-cyclobutyloxybenzamide |
InChI |
InChI=1S/C11H14N2O2/c12-9-6-2-5-8(11(13)14)10(9)15-7-3-1-4-7/h2,5-7H,1,3-4,12H2,(H2,13,14) |
InChI Key |
VIGYVWYFIWQJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=C2N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyclobutoxybenzamide typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through the reaction of cyclobutanol with an appropriate benzoyl chloride derivative under basic conditions.
Industrial Production Methods: Industrial production of 3-Amino-2-cyclobutoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: 3-Amino-2-cyclobutoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, or amines.
Major Products:
Oxidation Products: Quinones, oxidized benzamides.
Reduction Products: Amines, reduced benzamides.
Substitution Products: Substituted benzamides with different functional groups.
Scientific Research Applications
3-Amino-2-cyclobutoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the cyclobutoxy and benzamide moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-2-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclobutoxy group.
3-Amino-2-ethoxybenzamide: Contains an ethoxy group instead of a cyclobutoxy group.
3-Amino-2-propoxybenzamide: Features a propoxy group in place of the cyclobutoxy group.
Uniqueness: 3-Amino-2-cyclobutoxybenzamide is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Biological Activity
3-Amino-2-cyclobutoxybenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Molecular Information:
- Molecular Formula: C10H12N2O
- Molecular Weight: 176.22 g/mol
- IUPAC Name: 3-amino-2-cyclobutoxybenzamide
The biological activity of 3-Amino-2-cyclobutoxybenzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to modulate various biochemical pathways, which can lead to therapeutic effects in different conditions.
Biological Activities
-
Antimicrobial Activity:
- Studies have shown that 3-Amino-2-cyclobutoxybenzamide exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
-
Anticancer Properties:
- Research indicates that this compound has potential anticancer effects, particularly in inhibiting the growth of cancer cells. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
-
Neuroprotective Effects:
- Preliminary studies suggest that 3-Amino-2-cyclobutoxybenzamide may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Case Study 1: Anticancer Activity
A study conducted on the efficacy of 3-Amino-2-cyclobutoxybenzamide in breast cancer models demonstrated a dose-dependent inhibition of cell proliferation. The compound was found to activate caspase pathways leading to apoptosis in MCF-7 cell lines.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
In a comparative analysis against standard antibiotics, 3-Amino-2-cyclobutoxybenzamide displayed notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzamide moiety significantly influence the biological activity of the compound. Substituents on the aromatic ring and variations in the cyclobutane structure can enhance or diminish its potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
